molecular formula C13H18ClN3 B1470798 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine CAS No. 1412955-98-6

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

Cat. No. B1470798
M. Wt: 251.75 g/mol
InChI Key: STUFXOBTPQMJRX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1412955-98-6 . It has a molecular weight of 251.76 . The compound is also known by its IUPAC name, 4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3/c1-9-3-2-6-17 (8-9)12-7-11 (14)15-13 (16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.76 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Regioselective Synthesis and Biological Applications

  • Regioselective Synthesis : A study by Abdou (2006) focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This research could be relevant for understanding the synthetic pathways that might be employed for the synthesis of compounds similar to 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine (Abdou, 2006).

  • Structure-Activity Relationship Studies : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, highlighting the potential therapeutic applications of pyrimidine derivatives in anti-inflammatory and pain management contexts (Altenbach et al., 2008).

  • Phleomycin Amplifiers : Brown, Cowden, and Strekowski (1982) explored some thienyl- and thiazolyl-pyrimidines with basic side chains as amplifiers of phleomycin, indicating the use of pyrimidine derivatives in enhancing the efficacy of certain antibiotics (Brown, Cowden, & Strekowski, 1982).

  • Nonlinear Optical Exploration : Hussain et al. (2020) investigated the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating the significance of pyrimidine rings in non-linear optics and potential high-tech applications (Hussain et al., 2020).

  • Antiviral and Antimicrobial Activities : Various studies have synthesized pyrimidine derivatives and tested their antiviral, antimicrobial, and antitumor activities, indicating the broad therapeutic potential of such compounds (Hocková et al., 2003), (Soni & Patel, 2017).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUFXOBTPQMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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